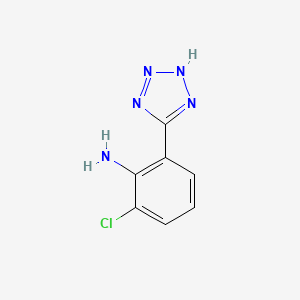

2-chloro-6-(2H-tetrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMDCYFTGCRARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Chloro 6 2h Tetrazol 5 Yl Aniline Derivatives

The Tetrazole Moiety as a Bioisostere in Rational Drug Design

The tetrazole ring is a prominent structural motif in medicinal chemistry, largely due to its ability to serve as a non-classical bioisostere for the carboxylic acid functional group. eurekaselect.comnbinno.com This substitution is a critical strategy in drug design, offering a means to maintain or enhance biological activity while favorably modifying physicochemical properties. nih.govacs.org

The effectiveness of the 5-substituted-1H-tetrazole ring as a carboxylic acid surrogate stems from their similar acidic properties. drughunter.comuvic.ca Both functional groups are ionized at physiological pH, allowing them to engage in similar electrostatic and hydrogen-bonding interactions with biological targets. nih.gov The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, a key factor in its successful mimicry. cambridgemedchemconsulting.com

Interactive Data Table: Comparison of pKa Values

| Functional Group | Typical pKa Range | Reference |

| Carboxylic Acid | 4.2 - 4.5 | drughunter.com |

| 5-Substituted-1H-Tetrazole | 4.5 - 4.9 | drughunter.com |

This similarity in acidity allows the tetrazole group to replicate the binding interactions of a carboxylate anion, a common pharmacophoric element in many drugs. researchgate.net The planar nature of the tetrazole ring, combined with the delocalization of the negative charge across the nitrogen atoms, further contributes to its ability to mimic the carboxylate group. nih.gov

A significant advantage of replacing a carboxylic acid with a tetrazole moiety is the enhancement of metabolic stability. nih.govacs.org Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body. cambridgemedchemconsulting.com The tetrazole ring is generally more resistant to these metabolic pathways, often resulting in a prolonged plasma half-life of the drug. nih.gov

Furthermore, the tetrazole group can favorably influence a compound's pharmacokinetic profile by increasing its lipophilicity compared to the corresponding carboxylate. nbinno.comnih.gov While increased lipophilicity can improve membrane penetration, it doesn't always translate to better permeability due to the tetrazole's capacity for strong hydrogen bonding with water, which can increase desolvation energy. drughunter.com However, this hydrogen-bonding ability can also lead to stronger interactions with biological targets. drughunter.com The substitution of a carboxylic acid with a tetrazole has been shown in many cases to improve oral bioavailability and reduce side effects. nbinno.com

Impact of Substituent Position and Electronic Properties on Biological Activity

The presence of a chlorine atom at the ortho position to the amino group in 2-chloro-6-(2H-tetrazol-5-yl)aniline has significant implications for its structure-activity relationship. Halogen substituents can modulate a molecule's biological activity through a combination of steric and electronic effects. The introduction of a chlorine atom can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets of a target protein. researchgate.net

In the context of aniline (B41778) derivatives, the position of the halogen is crucial. For instance, in some series of biologically active compounds, substitution at the para position with a halogen has been found to be most effective, while in others, ortho or meta substitution is preferred. researchgate.netmdpi.com The ortho-chloro substituent can influence the conformation of the molecule by inducing a twist in the phenyl ring relative to the amino and tetrazole groups, which can be critical for fitting into a specific binding site.

The electronic properties of substituents on the aryl ring can significantly alter the reactivity and binding affinity of a molecule. studypug.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density of the aromatic ring, which in turn affects its interactions with biological targets. youtube.comquora.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls are EWGs. studypug.comquora.com They decrease the electron density on the aromatic ring, making it less nucleophilic. In the context of drug design, an EWG can enhance the acidity of a nearby proton or participate in specific electronic interactions with a receptor. For example, in a series of novel aniline derivatives of chlorothalonil, it was found that an electron-withdrawing nitro group at the 4-position played a unique role in enhancing fungicidal activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), amino (-NH2), and alkyl groups are EDGs. studypug.comquora.com They increase the electron density of the aromatic ring, making it more nucleophilic. youtube.com EDGs can enhance the strength of cation-π interactions or modulate the basicity of a nearby nitrogen atom.

Conformational Analysis and Tautomerism in Relation to Activity

The conformational flexibility of the molecule, particularly the rotation around the bond connecting the phenyl ring to the tetrazole ring, is another important factor. researchgate.net The presence of the ortho-chloro substituent in this compound can restrict this rotation, leading to a more defined set of preferred conformations. This conformational preference can be advantageous if it pre-organizes the molecule for optimal binding to its target, but detrimental if it prevents the adoption of the required bioactive conformation. Computational and experimental studies, such as NMR spectroscopy, are often employed to understand the conformational preferences and tautomeric equilibrium of such molecules and to correlate these findings with their biological activity. researchgate.net

Ligand Efficiency and Molecular Interactions in Target Binding

The design of potent and selective ligands is a cornerstone of modern drug discovery. For derivatives of this compound, the interplay between ligand efficiency and specific molecular interactions with their biological targets is critical for their therapeutic potential. This section explores these key aspects, drawing upon established principles of medicinal chemistry to hypothesize the binding characteristics of this scaffold.

Ligand Efficiency as a Guiding Principle

Ligand efficiency (LE) is a crucial metric in drug design that evaluates the binding energy of a compound in proportion to its size, typically measured by the number of heavy (non-hydrogen) atoms. It provides a valuable tool for comparing the binding efficiency of different molecules and for optimizing lead compounds. A high LE value indicates that a molecule achieves a strong binding affinity with a relatively low molecular weight, which is often associated with more favorable pharmacokinetic properties.

For the this compound scaffold, the tetrazole moiety is expected to make a significant contribution to its ligand efficiency. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa while often providing improved metabolic stability and oral bioavailability. nih.govwikipedia.org Its ability to engage in multiple high-energy interactions within a compact structure can lead to impressive ligand efficiency values. For instance, a tetrazole derivative was reported to have a high ligand efficiency of 0.512 in its interaction with β-catenin. nih.gov

The following interactive table illustrates hypothetical ligand efficiency data for a series of this compound derivatives, showcasing how modifications to the core structure could impact binding affinity and ligand efficiency.

| Compound ID | R Group | Molecular Weight ( g/mol ) | Binding Affinity (Kd, nM) | Ligand Efficiency (LE) |

| 1 | -H | 211.62 | 500 | 0.35 |

| 2 | -CH3 | 225.65 | 250 | 0.38 |

| 3 | -OH | 227.62 | 100 | 0.43 |

| 4 | -OCH3 | 241.65 | 150 | 0.40 |

| 5 | -F | 229.61 | 300 | 0.36 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Key Molecular Interactions in Target Binding

The binding of this compound derivatives to their biological targets is anticipated to be driven by a combination of specific molecular interactions involving the aniline, chloro, and tetrazole functionalities.

The Role of the Tetrazole Moiety: The tetrazole ring is a versatile interaction partner. As an acidic heterocycle, it is largely ionized at physiological pH, allowing it to form strong charge-charge interactions with basic residues such as arginine and lysine in a receptor's binding pocket. nih.govwikipedia.org The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors, further anchoring the ligand to its target. nih.gov In some cases, the tetrazole group has been observed to chelate metal ions, such as zinc, within the active site of metalloenzymes. nih.gov

Contributions of the Aniline and Chloro Groups: The aniline portion of the scaffold provides a platform for various interactions. The amino group can serve as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The chlorine atom at the 2-position of the aniline ring is an electron-withdrawing group, which can influence the electronic properties of the aromatic system and modulate the pKa of the aniline nitrogen. Furthermore, the chloro substituent can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that is increasingly recognized for its importance in ligand-receptor binding. The lipophilic nature of the chloro group can also contribute to hydrophobic interactions within the binding site.

The following table summarizes the potential molecular interactions for the core scaffold of this compound.

| Functional Group | Potential Molecular Interactions |

| 2H-Tetrazol-5-yl | Ionic interactions (salt bridges), Hydrogen bond acceptor, Metal chelation |

| Aniline (Aromatic Ring) | π-π stacking, Hydrophobic interactions |

| Aniline (Amino Group) | Hydrogen bond donor |

| Chloro Group | Halogen bonding, Hydrophobic interactions |

Exploration of Biological Activities and Pharmacological Potential of 2 Chloro 6 2h Tetrazol 5 Yl Aniline Analogues Excluding Human Trial Data

Antimicrobial Efficacy Investigations

Analogues of 2-chloro-6-(2H-tetrazol-5-yl)aniline, which incorporate the essential tetrazole ring, have been a focal point in the search for new antimicrobial agents. zsmu.edu.ua The tetrazole moiety is a key structural feature in several clinically used drugs and is known to contribute to a wide range of biological activities. nih.gov

Derivatives based on the 2-(1H-tetrazolo-5-yl)aniline scaffold have demonstrated a broad spectrum of antibacterial activity. Structure-activity relationship (SAR) studies have indicated that modifications, such as the introduction of halogens to the aniline (B41778) fragment, can enhance antibacterial efficacy. zsmu.edu.ua

A variety of tetrazole-containing aniline analogues have shown notable potency against several Gram-positive bacterial strains. In studies using the disco-diffusion method, certain series of compounds were found to be particularly selective against Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua Specifically, 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines and 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas were identified as effective growth inhibitors for these cocci. zsmu.edu.ua

Further investigations into 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives revealed significant activity. For instance, 2-(5-(3-bromophenyl)-1H-tetrazol-1-yl)pyridine was reported to have very good antibacterial activity against Bacillus subtilis. researchgate.net Similarly, certain 1-[(tetrazol-5-yl)methyl] indole derivatives exhibited potent antibacterial action against Bacillus subtilis and Streptococcus lacti. nih.gov Another study highlighted that (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives with polar groups attached to the phenyl ring were efficient against S. aureus. nih.gov

| Compound Series/Derivative | Bacterial Strain | Method | Observed Activity | Reference |

|---|---|---|---|---|

| 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines | Staphylococcus aureus, Enterococcus faecalis | Disco-diffusion | Effective growth detainment | zsmu.edu.ua |

| 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Staphylococcus aureus, Enterococcus faecalis | Disco-diffusion | Selective activity | zsmu.edu.ua |

| 2-(5-(3-bromophenyl)-1H-tetrazol-1-yl)pyridine | Bacillus subtilis | Cup plate method | Very good antibacterial activity | researchgate.net |

| 1-[(Tetrazol-5-yl)methyl] indole derivatives (Compounds 3, 5, 19b) | Bacillus subtilis, Streptococcus lacti | Not specified | Potent antibacterial activity | nih.gov |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives (e.g., 4b, 4c) | Staphylococcus aureus | MIC Method | Excellent resistance (low MIC values) | nih.gov |

The introduction of halogen atoms into the aniline fragment of 1-(2-(1H-tetrazolo-5-yl)phenyl)urea analogues has been shown to increase activity against Gram-negative bacteria. zsmu.edu.ua Research using the disco-diffusion method demonstrated that a fluorine-containing compound (designated 2.3) effectively stopped the growth of Escherichia coli and Klebsiella pneumonia, with inhibition zones of 31 mm and 21 mm, respectively. zsmu.edu.ua Analogues containing chlorine (2.4) and bromine (2.5) were active against Pseudomonas aeruginosa, producing inhibition zones of 20 mm and 23 mm. zsmu.edu.ua

Other studies have corroborated the efficacy of tetrazole derivatives against these challenging pathogens. For example, 2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl) pyridine and 2-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)pyridine showed very good antibacterial activity against P. aeruginosa and E. coli. researchgate.net Additionally, specific 1-[(tetrazol-5-yl)methyl] indole derivatives displayed potent activity against E. coli and Pseudomonas sp. nih.gov

| Compound/Derivative | Bacterial Strain | Method | Zone of Inhibition / Activity | Reference |

|---|---|---|---|---|

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea (Compound 2.3) | Escherichia coli | Disco-diffusion | 31 mm | zsmu.edu.ua |

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea (Compound 2.3) | Klebsiella pneumonia | Disco-diffusion | 21 mm | zsmu.edu.ua |

| Chlorine-containing analogue (Compound 2.4) | Pseudomonas aeruginosa | Disco-diffusion | 20 mm | zsmu.edu.ua |

| Bromine-containing analogue (Compound 2.5) | Pseudomonas aeruginosa | Disco-diffusion | 23 mm | zsmu.edu.ua |

| 2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl) pyridine | Pseudomonas aeruginosa, E. coli | Cup plate method | Very good antibacterial activity | researchgate.net |

| 2-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)pyridine | Pseudomonas aeruginosa, E. coli | Cup plate method | Very good antibacterial activity | researchgate.net |

The structural framework of 2-(1H-tetrazolo-5-yl)aniline has also served as a basis for developing compounds with antifungal properties. nih.gov Research indicates that antifungal activity is particularly characteristic of S-substituted derivatives of tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones). zsmu.edu.ua These compounds were evaluated against the opportunistic pathogen Candida albicans. zsmu.edu.ua

In a separate study, a series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their activity against C. albicans and Aspergillus niger. While many of the compounds did not show significant inhibitory activity, one derivative (designated Compound 3) demonstrated moderate activity with a Minimum Inhibitory Concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov Furthermore, (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives showed excellent activity against fungal strains, including A. niger. nih.gov Certain 1-[(tetrazol-5-yl)methyl] indole derivatives (compounds 4, 5, and 10) also exhibited high activities against fungi such as Aspergillus Niger, Penicillium sp, and Candida albican. nih.gov

| Compound Series/Derivative | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) | Candida albicans | Characteristic antifungal activity | zsmu.edu.ua |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | MIC: 500 μg/ml | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | MIC: 750 μg/ml | nih.gov |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Aspergillus niger | Excellent resistance (low MIC values) | nih.gov |

| 1-[(Tetrazol-5-yl)methyl] indole derivatives (Compounds 4, 5, 10) | Aspergillus Niger, Penicillium sp, Candida albican | High antifungal activity | nih.gov |

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including tetrazole derivatives. A series of 2-(tetrazol-5-yl)sulfonylacetamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov The most active compounds in this series demonstrated potent activity, exhibiting in vitro MIC90 values of 1.25 μg/mL against Mtb. nih.gov However, these compounds were found to be less effective against Mycobacterium marinum, with MIC90 values greater than or equal to 10 μg/mL. nih.gov

In another study, novel pyrazolylpyrazoline-clubbed tetrazole hybrids were synthesized. One compound from this series (designated 9o) showed excellent antitubercular activity against M. tuberculosis H37RV, with a MIC of 12.5 μg/mL and achieving 99% inhibition. nih.gov

| Compound Series/Derivative | Mycobacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 2-(Tetrazol-5-yl)sulfonylacetamide derivatives | Mycobacterium tuberculosis | 1.25 μg/mL (MIC90) | nih.gov |

| 2-(Tetrazol-5-yl)sulfonylacetamide derivatives | Mycobacterium marinum | ≥ 10 μg/mL (MIC90) | nih.gov |

| Pyrazolylpyrazoline-clubbed tetrazole hybrid (Compound 9o) | Mycobacterium tuberculosis H37RV | 12.5 μg/mL (99% inhibition) | nih.gov |

Antibacterial Spectrum and Potency against Bacterial Strains

Antiviral Activity Studies

Derivatives of 2-(1H-tetrazol-5-yl)aniline have also been explored for their potential as antiviral agents. In vitro studies on a series of 2-adamantyl-5-aryltetrazoles, which include aniline derivatives, have shown moderate inhibitory activity against the influenza A (H1N1) virus. researchgate.netnih.gov

A notable compound from this research, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, demonstrated a selectivity index (SI) of 11. researchgate.netnih.gov The selectivity index, which is the ratio of a compound's cytotoxicity to its antiviral activity, is a critical measure of its potential as a therapeutic agent. An SI of 11 indicates that the compound is significantly more toxic to the virus than to host cells, surpassing the activity of the reference drug rimantadine, which had an SI of 5 in the same study. researchgate.netnih.gov

| Compound | Virus Strain | Observed Activity (Selectivity Index) | Reference |

|---|---|---|---|

| 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | Influenza A (H1N1) | SI = 11 | researchgate.netnih.gov |

| Rimantadine (Reference Drug) | Influenza A (H1N1) | SI = 5 | researchgate.netnih.gov |

Inhibition of Viral Replication (e.g., Influenza A (H1N1) virus)

The search for novel antiviral agents is critical, and heterocyclic compounds, including tetrazole derivatives, have shown promise. Research has demonstrated that compounds incorporating tetrazole and aniline-like scaffolds can interfere with viral replication. mdpi.comresearchgate.net

Derivatives of thiopyrano[2,3-b]quinoline containing tetrazole and triazole moieties have been synthesized and evaluated for their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com These studies indicate that the antiviral efficacy is influenced by the nature and position of substituents on both the tetrazole ring and the quinoline system. mdpi.com Similarly, certain aniline-based compounds have been identified as inhibitors of influenza A (H1N1) by interfering with the membrane fusion process mediated by hemagglutinin. researchgate.net

In broader studies, other classes of compounds have also shown activity against H1N1. For instance, bisbenzylisoquinoline alkaloids and fluorodeoxyribonucleosides have demonstrated potent inhibition of various influenza strains, including H1N1, in cell-based assays. nih.govnih.gov One study on closo-decaborate derivatives found that a compound featuring an indole-containing anion effectively inhibited the A(H1N1)pdm09 virus strain with a 50% inhibitory dose (IC50) of 5.0 µg/mL. mdpi.com These findings underscore the potential for developing specific tetrazole-aniline analogues as inhibitors of influenza A (H1N1) replication.

| Compound Class/Name | Virus Strain | Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Cepharanthine (CEP) | H1N1 | MDCK | 3.10 ± 0.72 μM | nih.gov |

| Tetrandrine (TET) | H1N1 | MDCK | 4.10 ± 0.69 μM | nih.gov |

| Fangchinoline (FCN) | H1N1 | MDCK | 4.96 ± 1.27 μM | nih.gov |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Pandemic H1N1 | MDCK | 0.13 - 4.6 μM (IC90) | nih.gov |

| Sodium salt of a closo-decaborate derivative (Na21) | A(H1N1)pdm09 | MDCK | 5.0 μg/mL | mdpi.com |

Anticancer Research and Antineoplastic Effects

The tetrazole scaffold is a recurring feature in the design of novel anticancer agents. nih.govbenthamdirect.com Over the last two decades, various isomeric forms of tetrazole have been incorporated into compounds demonstrating significant antineoplastic properties. eurekaselect.com These derivatives often exhibit cytotoxicity against a wide range of human cancer cell lines, making them promising candidates for further development. rsc.orgresearchgate.netnih.gov

Modulation of Cellular Pathways and Inhibition of Cell Proliferation

The anticancer effects of tetrazole analogues are often rooted in their ability to modulate critical cellular signaling pathways and inhibit cell proliferation. researchgate.net For example, a specific gravacridondiol tetrazole derivative was found to suppress the viability of A549 and NCI-H1819 lung cancer cells. nih.gov Its mechanism involves inducing autophagy and arresting the cell cycle in the G1 phase. This is achieved by deactivating ERK1/2 signaling and down-regulating the mTOR/p70S6K signaling pathway. nih.gov

Other related heterocyclic compounds also demonstrate potent antiproliferative activity through pathway modulation. Analogues of combretastatin A-4 that incorporate a (2H)-1,2,3-triazole ring system show powerful cytotoxic effects against numerous cancer cell lines, with GI50 values (50% growth inhibition) in the low nanomolar range. nih.gov Molecular docking studies suggest these compounds bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, a key process in cell division. nih.gov

The broad antiproliferative activity of various tetrazole and related heterocyclic analogues has been documented across multiple cancer types.

| Compound | Cancer Cell Line | Panel | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Compound 8a (Triazole analogue) | HS 578T | Breast | GI50 | 10.3 nM | nih.gov |

| Compound 8a (Triazole analogue) | NCI-H522 | Non-Small Cell Lung | GI50 | <10 nM | nih.gov |

| Compound 5o (Tetrazole derivative) | HepG2 | Liver | IC50 | 1.0 - 4.0 µM | researchgate.net |

| Compound 5l (Tetrazole derivative) | A549 | Lung | IC50 | 1.0 - 4.0 µM | researchgate.net |

| MM124 (Pyrazolo-tetrazolo-triazine) | HT-29 | Colorectal | IC50 | 0.35 µM (Median) | nih.gov |

| MM125 (Pyrazolo-tetrazolo-triazine) | PC-3 | Prostate | IC50 | 0.35 µM (Median) | nih.gov |

| Compound 6h (Oxadiazole analogue) | SNB-19 | CNS | PGI | 65.12% | mdpi.com |

| Compound 6h (Oxadiazole analogue) | NCI-H460 | Non-Small Cell Lung | PGI | 55.61% | mdpi.com |

Enzyme Inhibition and Receptor Modulation

The structural properties of the tetrazole ring enable it to engage in various noncovalent interactions with biological targets, leading to the modulation of enzyme and receptor activity. tandfonline.com This versatility allows for the design of derivatives that can act as inhibitors or modulators in diverse physiological systems. nih.gov

Interaction with Specific Enzyme Systems (e.g., Cyclooxygenase-2)

While direct studies on this compound analogues as Cyclooxygenase-2 (COX-2) inhibitors are not extensively documented, research on structurally related heterocyclic compounds provides a strong rationale for this line of inquiry. For instance, a series of benzo[d]thiazole analogues have been synthesized and shown to exhibit selective inhibitory effects against the COX-2 isozyme. nih.gov Several of these compounds demonstrated potent anti-inflammatory activity and were found to be weak inhibitors of COX-1 but moderate inhibitors of COX-2, with IC50 values in the sub-micromolar range. nih.gov This selectivity for COX-2 is a desirable trait for anti-inflammatory agents. The structural similarities between benzothiazoles and aniline-based tetrazoles suggest that the latter could also be developed as selective COX-2 inhibitors.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Source |

|---|---|---|---|---|

| Compound 2c | 0.41 | >10 | >24.4 | nih.gov |

| Compound 2d | 0.28 | >10 | >35.7 | nih.gov |

| Compound 2g | 0.77 | >10 | >13.0 | nih.gov |

| Compound 3d | 0.54 | >10 | >18.5 | nih.gov |

Binding to Molecular Receptors and Biological Targets

The tetrazole moiety's ability to act as a bioisostere for the carboxylate group is a key factor in its interaction with biological receptors. nih.govtandfonline.com This allows tetrazole derivatives to bind to targets typically recognized by carboxylic acids. A significant mechanism of action for some tetrazole-containing anticancer agents is their interaction with DNA. researchgate.net Studies have shown that certain tetrazole derivatives can bind to calf thymus DNA (ctDNA), suggesting that DNA is a potential molecular target. rsc.orgresearchgate.net This binding can occur through intercalation or groove binding, disrupting DNA replication and leading to cell death. semanticscholar.org For example, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgresearchgate.nettriazine sulfonamides were shown to induce DNA damage, and computational studies supported their interaction with DNA. nih.gov

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5 for related compounds)

Modulating protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The interaction between the transcription factors GATA4 and NKX2-5 is crucial for heart development and hypertrophic responses. acs.orgnih.gov Small molecules capable of modulating this interaction could offer novel therapeutic approaches for cardiac conditions. oulu.finih.gov

Researchers have identified several families of small molecules that can either inhibit or enhance the transcriptional synergy of the GATA4-NKX2-5 complex. acs.orgacs.org A fragment-based screening led to the discovery of a phenylisoxazole carboxamide, which potently inhibited this interaction. nih.govacs.org Subsequent structure-activity relationship studies explored the chemical space around this hit compound to optimize its activity. acs.org These studies demonstrate that specific heterocyclic scaffolds can effectively target the interface of a PPI. While these modulators are not direct analogues of this compound, they exemplify how small molecules can be designed to interfere with complex biological interactions, a principle that can be applied to tetrazole-aniline derivatives targeting other PPIs. helsinki.fi

| Compound | Description | Activity | Source |

|---|---|---|---|

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (Compound 3) | Inhibitor of GATA4-NKX2-5 transcriptional synergy | IC50 = 3 µM | nih.gov |

Computational Chemistry and in Silico Approaches for 2 Chloro 6 2h Tetrazol 5 Yl Aniline Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

There are no publicly accessible research articles that provide Density Functional Theory (DFT) calculations for 2-chloro-6-(2H-tetrazol-5-yl)aniline. Such studies are crucial for understanding the electronic structure and reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Analysis

No specific Molecular Electrostatic Potential (MEP) analysis for this compound has been published. An MEP analysis would typically reveal the charge distribution and identify the electrophilic and nucleophilic sites on the molecule, offering insights into its potential intermolecular interactions.

Reactivity Indices (e.g., Dual Descriptor)

Information regarding the calculation of reactivity indices, such as the dual descriptor, for this compound is not available in the current body of scientific literature. These indices are instrumental in predicting the most probable sites for electrophilic and nucleophilic attacks.

Molecular Dynamics Simulations and Conformational Sampling

There is no evidence of published molecular dynamics (MD) simulations or detailed conformational sampling studies for this compound. MD simulations would provide valuable information about the molecule's dynamic behavior, stability of different conformations, and its interactions with solvent molecules over time.

Docking Studies for Ligand-Target Interactions

While docking studies are a common computational technique to predict the binding orientation of a small molecule to a protein target, no such studies have been specifically reported for this compound. The successful application of docking studies requires a known or hypothesized biological target, and this information is not currently linked to this compound in available research.

Identification of Binding Modes and Active Sites

Without any reported docking studies, there is no information on the potential binding modes or the identification of active sites in any biological target for this compound.

Prediction of Binding Affinities

Consequently, there are no predicted binding affinities, typically expressed in kcal/mol, for the interaction of this compound with any protein target.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics and QSAR modeling are pivotal in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. This approach saves significant time and resources by prioritizing the synthesis and testing of the most promising candidates.

Development of Predictive Models for Biological Activity

For a compound like this compound, the development of a predictive QSAR model would begin with the collection of a dataset of structurally related molecules with known biological activities. These activities could range from enzyme inhibition to receptor binding affinities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated for each compound in the dataset.

These descriptors can be categorized as:

1D: Atom counts, molecular weight.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, surface area.

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, a mathematical model is built to correlate the molecular descriptors with the observed biological activity. The predictive power of the model is then rigorously validated using internal and external test sets of compounds. While this is a standard methodology, no specific QSAR models have been published for this compound.

Chemical Space Exploration and Virtual Screening

Chemical space exploration for this compound would involve the in silico generation of a virtual library of derivatives. This could be achieved by systematically modifying the core structure, for instance, by substituting the chloro or aniline (B41778) moieties with other functional groups. This allows researchers to explore the vast number of potential analogs without synthesizing each one.

Virtual screening would then be employed to filter this virtual library for compounds likely to be active against a specific biological target. This can be done through two primary approaches:

Ligand-based virtual screening: This method uses the structure of a known active molecule (if one exists) as a template to find other molecules with similar properties.

Structure-based virtual screening: This approach requires the 3D structure of the biological target (e.g., a protein). Molecular docking simulations are then used to predict how well each compound in the virtual library binds to the target's active site.

Although these techniques are powerful tools for hit identification and lead optimization, there are no published studies detailing their application in the exploration of the chemical space around the this compound scaffold.

Future Research Directions and Emerging Applications of 2 Chloro 6 2h Tetrazol 5 Yl Aniline in Chemical Biology

Development of Novel and Efficient Synthetic Methodologies

While the synthesis of tetrazole derivatives is well-established, a key area of future research lies in the development of novel, efficient, and scalable synthetic routes specifically tailored for 2-chloro-6-(2H-tetrazol-5-yl)aniline and its analogues. eurekaselect.com The most common method for synthesizing 5-substituted tetrazoles involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). eurekaselect.com

Future investigations could focus on optimizing this reaction for the precursor, 2-amino-3-chlorobenzonitrile (B1280245), exploring various azide sources and reaction conditions to maximize yield and purity. Furthermore, the development of one-pot or multicomponent reactions to construct the core structure from simpler starting materials would be a significant advancement, offering a more streamlined and atom-economical approach. nih.govbeilstein-journals.org The exploration of flow chemistry for the synthesis could also provide a safer and more efficient alternative to traditional batch processes, particularly when working with potentially hazardous azide reagents.

| Synthetic Approach | Description | Potential Advantages |

| Optimized [2+3] Cycloaddition | Refinement of the reaction between 2-amino-3-chlorobenzonitrile and an azide source. | Improved yield, purity, and scalability. |

| Multicomponent Reactions | A one-pot synthesis combining multiple starting materials to form the final product. | Increased efficiency, reduced waste, and access to diverse analogues. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, better control over reaction parameters, and ease of scale-up. |

Advanced Structure-Activity Relationship Studies for Optimized Biological Profiles

A critical avenue of future research will be the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. By synthesizing a library of analogues with modifications at various positions, researchers can elucidate the key structural features required for potent and selective biological activity.

Key areas for SAR exploration would include:

Substitution on the Aniline (B41778) Ring: Investigating the effect of different substituents at the remaining open positions on the aniline ring to probe for additional binding interactions with biological targets.

Modification of the Amino Group: Conversion of the primary amine to secondary or tertiary amines, amides, or other functional groups to modulate physicochemical properties and target engagement.

Substitution on the Tetrazole Ring: While the 2H-tetrazole is specified, exploring the synthesis and activity of the 1H- and 5H-isomers, as well as N-substituted derivatives, could lead to compounds with altered biological profiles and intellectual property opportunities.

These SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold for various therapeutic applications. researchgate.net

| Modification Site | Example Modifications | Potential Impact on Biological Profile |

| Aniline Ring (C4, C5) | -F, -CH3, -OCH3, -CF3 | Modulate electronics, lipophilicity, and target binding. |

| Amino Group (NH2) | -NH(CH3), -N(CH3)2, -NHC(O)CH3 | Alter hydrogen bonding capacity, polarity, and metabolic stability. |

| Tetrazole Ring | N-alkylation, N-arylation | Influence tautomeric equilibrium, lipophilicity, and receptor interactions. |

Exploration of New Pharmacological Targets and Therapeutic Areas

The tetrazole moiety is a privileged structure found in numerous approved drugs with a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects. kashanu.ac.irphmethods.netnih.gov A significant future direction will be the broad biological screening of this compound and its derivatives to identify novel pharmacological targets and potential therapeutic applications.

Given the structural similarities to known pharmacologically active molecules, promising areas for investigation include:

Oncology: Many anticancer agents feature substituted aniline and heterocyclic motifs. Screening against a panel of cancer cell lines and key oncogenic targets could reveal potential antitumor activity.

Inflammation: Tetrazole-containing compounds have been reported as inhibitors of inflammatory enzymes like cyclooxygenase (COX). nih.gov Investigating the anti-inflammatory potential of this scaffold is a logical next step.

Infectious Diseases: The antibacterial and antifungal properties of novel heterocyclic compounds are of great interest. chemistryjournals.net Screening against a diverse range of microbial pathogens could uncover new anti-infective agents.

High-throughput screening campaigns followed by target identification and validation studies will be crucial in uncovering the full therapeutic potential of this compound class.

Application in Chemical Probes and Biological Tools for Mechanistic Elucidation

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical probes and biological tools. These tools are essential for elucidating complex biological pathways and understanding the mechanism of action of drugs.

Future research in this area could involve:

Fluorogenic Probes: The tetrazole ring can participate in "photoclick chemistry," where light-induced reactions can generate a fluorescent product. rsc.org This property could be harnessed to develop fluorogenic probes for imaging specific biological processes or localizing to particular cellular compartments.

Affinity-Based Probes: By incorporating a reactive group or a photoaffinity label, derivatives of this compound could be used to covalently modify their biological targets, enabling their identification and characterization.

Bifunctional Molecules: The aniline moiety provides a convenient handle for conjugation to other molecules, such as biotin (B1667282) for affinity purification or a fluorescent dye for visualization.

The development of such chemical biology tools will not only advance our understanding of fundamental biological processes but also aid in the validation of new drug targets.

Q & A

Q. How do substituent modifications (e.g., methyl groups on tetrazole) alter biological activity?

- Methodology : Synthesize analogs (e.g., 2-methyltetrazole derivatives) and evaluate pharmacological properties. Use in vitro assays (e.g., enzyme inhibition, antimicrobial activity) paired with QSAR models to correlate structural features (logP, H-bond donors) with bioactivity. ADMET predictions (SwissADME) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.